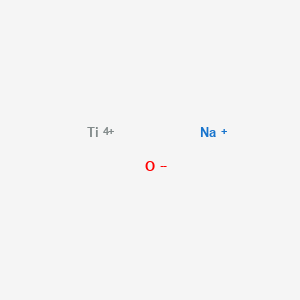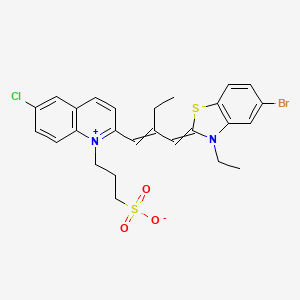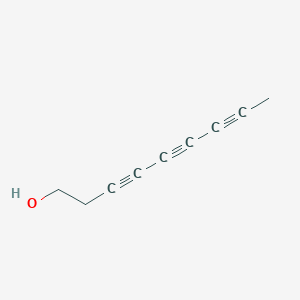![molecular formula C13H14N2OS B14648993 1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- CAS No. 50541-32-7](/img/structure/B14648993.png)
1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its unique structure, which includes an imidazole ring substituted with an ethyl group and a phenylmethylthio group. Imidazole derivatives are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- typically involves the cyclization of amido-nitriles or the use of multi-component reactions. For instance, a common method includes the reaction of 4-bromo-1H-imidazole with i-PrMgCl in dry THF at low temperatures, followed by the addition of n-BuLi . Another approach involves the use of a one-pot, four-component reaction under solvent-free conditions .
Industrial Production Methods: Industrial production of imidazole derivatives often employs scalable methods such as microwave-assisted synthesis, which allows for efficient and high-yielding reactions. The use of catalytic systems, such as NHC-copper-catalyzed isocyanide insertion, is also prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different substituents on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Catalytic HBr and DMSO.
Reduction: Use of reducing agents like LiAlH4.
Substitution: Reactions with halides or other electrophiles in the presence of bases.
Major Products: The major products formed from these reactions include substituted imidazoles, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
1H-Imidazole-4-carboxylic acid: Contains a carboxylate group instead of a carboxaldehyde group.
Methyl 4-imidazolecarboxylate: A methyl ester derivative of imidazole.
Ethyl 1-tosyl-1H-imidazole-4-carboxylate: An ethyl ester with a tosyl group.
Uniqueness: 1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenylmethylthio group enhances its lipophilicity and potential for interactions with biological targets .
Propriétés
Numéro CAS |
50541-32-7 |
|---|---|
Formule moléculaire |
C13H14N2OS |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
2-benzylsulfanyl-1-ethylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C13H14N2OS/c1-2-15-8-12(9-16)14-13(15)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Clé InChI |
DSHYFIAUYWUOKO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(N=C1SCC2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)

![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)





![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)

![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)
